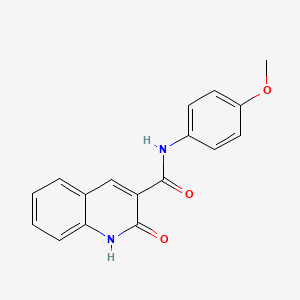

N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

CAS No. |

62033-70-9 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C17H14N2O3/c1-22-13-8-6-12(7-9-13)18-16(20)14-10-11-4-2-3-5-15(11)19-17(14)21/h2-10H,1H3,(H,18,20)(H,19,21) |

InChI Key |

DKSWQKPVZLEFQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Traditional DCC-Mediated Coupling

Early methods used dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for reaction with 4-methoxyaniline. A representative protocol involves:

-

Dissolving 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2.0 g) and N-methylaniline (1.1 g) in dry toluene.

-

Adding DCC (2.2 g) and stirring at 110°C for 4 hours.

-

Filtering precipitated dicyclohexylurea and isolating the crude product.

Yields are moderate (50–60%), but the method requires extensive purification via column chromatography.

Solid-Phase Coupling with HOBt/PyBrop

Modern protocols employ polystyrene-supported hydroxybenzotriazole (HOBt) and bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) for efficient amide bond formation. A typical procedure includes:

-

Activating the carboxylic acid with PyBrop (2 equiv) in DMF for 3 hours.

-

Adding 4-methoxyaniline (0.9 equiv) and stirring for 24 hours.

-

Filtering the resin and evaporating the solvent to isolate the product.

This method achieves yields of 80% with >95% purity after recrystallization from ethanol/water.

Purification and Characterization

Final products are purified via:

-

Recrystallization : Ethanol/water (3:1) yields crystalline solids with melting points of 54–55°C.

-

HPLC : Reverse-phase C18 columns (MeCN/HO, 0.1% TFA) resolve residual impurities.

Characterization data :

-

NMR (DMSO-d): δ 8.45 (s, 1H, CONH), 7.92–7.85 (m, 4H, aromatic), 3.82 (s, 3H, OCH).

-

HRMS : m/z calculated for CHNO [M+H]: 295.1083, found: 295.1085.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| DCC-mediated coupling | 50–60 | 85–90 | Low cost | Tedious purification |

| HOBt/PyBrop coupling | 70–80 | 95–99 | High reproducibility | Expensive reagents |

| Solid-phase synthesis | 75–85 | >99 | Scalability | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may produce a dihydroxy derivative.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of quinoline derivatives that have shown significant promise in medicinal chemistry. Its applications include:

- Anticancer Activity : Several studies have reported the anticancer properties of quinoline derivatives, including N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide. For instance, research has demonstrated that compounds with similar structures can inhibit the activity of phosphatidylinositol 3-kinase (PI3Kα), a critical target in cancer therapy. In vitro studies indicated that certain analogues exhibited significant cytotoxic effects against colorectal and breast cancer cell lines .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial activities. A study highlighted that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline showed moderate antibacterial activity against various pathogens. The Minimum Inhibitory Concentrations (MIC) were determined for several compounds, suggesting that this compound may possess comparable efficacy .

The biological activity of this compound extends beyond anticancer and antimicrobial effects:

- Anti-inflammatory Effects : Research indicates that quinoline derivatives can modulate inflammatory pathways. In preclinical models of arthritis, compounds similar to this compound demonstrated significant reductions in swelling and pain scores .

- Antiviral Potential : A docking study suggested that the compound could effectively bind to HIV protease, indicating potential as an antiviral agent. In vitro assays showed dose-dependent inhibition of viral replication .

Chemical Properties and Mechanism of Action

This compound has a complex molecular structure characterized by:

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

The mechanism of action involves the compound's ability to interact with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking catalytic activity and modulating cellular functions through receptor interactions .

Table 1: Antimicrobial Efficacy

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| N-(4-Methoxyphenyl)-2-oxo... | 0.30 | Pseudomonas aeruginosa |

| Compound A | 0.23 | MRSA |

| Compound B | 0.47 | E. coli |

This table summarizes the antimicrobial efficacy of various compounds related to this compound.

Table 2: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-Methoxyphenyl)-2-oxo... | HCT-116 | 40 ± 3 |

| N-(6-Chloro)-carboxamide analogues | Caco-2 | Significant |

This table highlights the anticancer activity observed in various cell lines.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Modifications on the Carboxamide Side Chain

- This derivative showed moderate yield (55%) and crystallized as a stable solid, suggesting utility in prolonged-release formulations .

- Bis-carboxamides (e.g., 16a , 16b ): Dimeric structures linked via phenylene or pyridine groups exhibit distinct pharmacokinetics. These compounds undergo Dimroth rearrangement, forming fused heterocycles that may alter target specificity .

Deuterium-Enriched Derivatives

Deuterium substitution at specific positions (e.g., deuterium-enriched tasquinimod analogs ) enhances metabolic stability by slowing cytochrome P450-mediated oxidation. This modification extends half-life without significantly altering receptor affinity, making it advantageous for chronic disease treatments .

Structural-Activity Relationship (SAR) Insights

- Electron-Donating Groups (e.g., methoxy) : Improve solubility and hydrogen bonding but may reduce metabolic stability.

- Halogenation (e.g., chlorine) : Enhances binding affinity through hydrophobic interactions but risks toxicity and solubility issues.

- Alkyl Chains (e.g., hexyl) : Increase lipophilicity, favoring blood-brain barrier penetration but complicating formulation.

Biological Activity

N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is an organic compound notable for its diverse biological activities, particularly in the fields of oncology and antimicrobial treatments. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a quinoline structure characterized by a fused bicyclic system containing a benzene ring and a pyridine ring. The presence of the methoxy group at the para position on the phenyl ring enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid with 4-methoxyphenyl isocyanate. This method allows for the introduction of the methoxy group, which is crucial for enhancing the compound's biological properties.

Anticancer Activity

This compound has shown significant potential in anticancer applications. Studies indicate that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, it has been observed to inhibit the expression of X-linked inhibitor of apoptosis protein (XIAP) through downregulation of specificity protein 1 (Sp1), leading to reduced tumor growth in xenograft models .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes. Comparative studies have shown that related compounds with similar structural features also possess varying degrees of antimicrobial efficacy, emphasizing the importance of specific substitutions on the phenyl ring .

The mechanism through which this compound exerts its biological effects includes:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, blocking substrate access and inhibiting enzymatic activity.

- Receptor Interaction : It may interact with cellular receptors involved in signaling pathways that regulate cell survival and apoptosis.

These interactions highlight its potential as a therapeutic agent targeting multiple pathways involved in cancer progression and microbial resistance .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | Similar quinoline structure | Anticancer activity |

| 4-Methoxy-N-(phenyl)quinolin-3-carboxamide | Variants in phenyl substitution | Antimicrobial properties |

| N-(4-Chlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | Chlorine substitution on phenyl | Potentially enhanced anticancer activity |

This table illustrates how modifications to the quinoline framework can significantly alter biological activity, allowing for tailored therapeutic applications.

Case Studies and Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound. One study demonstrated its effectiveness in reducing tumor mass in xenograft models when administered at specific dosages over a set period. The compound's ability to modulate key proteins involved in cancer cell proliferation has been a focal point in ongoing investigations aimed at developing new cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via cyclocondensation reactions between substituted anilines and carbonyl derivatives. Microwave-assisted synthesis may enhance reaction efficiency and yield . Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) is critical. Purification via column chromatography using gradient elution (hexane/ethyl acetate) ensures high purity .

- Data Analysis : Monitor reaction progress using TLC and characterize intermediates via -NMR. Yield improvements often correlate with controlled temperature and exclusion of moisture .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Methodology :

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive proof of molecular geometry. Crystallize the compound in methanol/water mixtures to obtain suitable crystals .

- Spectroscopy : - and -NMR confirm proton environments and carbon frameworks. IR spectroscopy identifies key functional groups (e.g., carbonyl stretch at ~1680 cm) .

- Data Contradiction : Discrepancies in NMR splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in airtight, corrosion-resistant containers under dry, dark conditions to prevent degradation .

- In case of inhalation, move to fresh air and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. halogen groups) influence the compound’s biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) and test against target enzymes (e.g., kinases) .

- Biological Assays : Use in vitro cytotoxicity assays (e.g., MTT) and antimicrobial disk diffusion to compare efficacy.

- Data Contradiction : Conflicting results in IC values may arise from differences in cell permeability or assay conditions. Validate using orthogonal assays (e.g., fluorescence-based enzymatic assays) .

Q. What computational strategies are effective for predicting the compound’s binding affinity to therapeutic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., DNA gyrase). Validate docking poses with MD simulations (AMBER or GROMACS) .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can crystallization conditions be optimized to study polymorphism or co-crystal formation?

- Methodology :

- Screen solvents (e.g., DMSO, acetonitrile) using high-throughput crystallization robots.

- Analyze polymorphs via PXRD and DSC to identify thermodynamically stable forms .

Q. What analytical techniques resolve contradictions in stability data under varying pH and temperature?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Methodological Challenges

Q. How can researchers address low solubility in aqueous buffers during pharmacological testing?

- Solutions :

- Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80).

- Prepare nanoformulations (liposomes or cyclodextrin complexes) to enhance bioavailability .

- Validation : Confirm solubility via dynamic light scattering (DLS) and validate bioactivity in cell-based assays .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.